1-Bromo-2-chloro-1,1,2-trifluoroethane

Physical Chemistry Thermodynamics Chemical Engineering

1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3), also known as isohalothane, is a highly halogenated ethane derivative with the molecular formula C₂HBrClF₃ and a molecular weight of 197.38 g/mol. It exists as a dense, volatile, clear liquid.

Molecular Formula C2HBrClF3
Molecular Weight 197.38 g/mol
CAS No. 354-06-3
Cat. No. B1201992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloro-1,1,2-trifluoroethane
CAS354-06-3
Synonyms1,1,2-trifluoro-1-bromo-2-chloroethane
Molecular FormulaC2HBrClF3
Molecular Weight197.38 g/mol
Structural Identifiers
SMILESC(C(F)(F)Br)(F)Cl
InChIInChI=1S/C2HBrClF3/c3-2(6,7)1(4)5/h1H
InChIKeyKFTODZKBBUMDQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3): A Halogenated Ethane with Distinctive Physicochemical Properties


1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3), also known as isohalothane, is a highly halogenated ethane derivative with the molecular formula C₂HBrClF₃ and a molecular weight of 197.38 g/mol [1]. It exists as a dense, volatile, clear liquid [1]. This compound is a structural isomer of the well-known inhalation anesthetic halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), and is part of a family of fluorinated halogen ethanes that have been studied for their thermodynamic properties [2]. Its unique substitution pattern (bromine at C1, chlorine at C2) distinguishes it from other halogenated ethanes and imparts specific physicochemical characteristics.

1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3): Why Structural Analogs Are Not Interchangeable in Scientific Workflows


While 1-bromo-2-chloro-1,1,2-trifluoroethane belongs to a class of halogenated ethanes, its specific asymmetric substitution pattern (Br-CF2- and Cl-CHF-) leads to a unique combination of properties that are not replicated by its symmetric isomers (e.g., halothane) or other halogenated ethanes [1]. As a result, simple substitution with a generic 'halogenated solvent' or a close analog can fundamentally alter an experimental outcome or a chemical process due to differences in thermodynamic behavior, reaction selectivity, or biological activity [2]. The following quantitative evidence demonstrates the specific, measurable ways this compound differs from its most relevant comparators, underscoring the necessity for precise chemical selection in procurement.

1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3): Quantitative Differentiation from Analogs and Alternatives


Density and Boiling Point of Isohalothane vs. CFC-113 and Halothane

1-Bromo-2-chloro-1,1,2-trifluoroethane (isohalothane) exhibits a significantly higher density and a moderately higher boiling point compared to the widely used industrial solvent 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) [1][2]. This difference in density is a key differentiator from its isomer, halothane, which has a nearly identical density to isohalothane but a different boiling point due to its distinct molecular arrangement [1][2].

Physical Chemistry Thermodynamics Chemical Engineering

Vaporization Enthalpy of Isohalothane Relative to Halogenated Ethane Analogs

The standard heat of vaporization (ΔHvap) for 1-bromo-2-chloro-1,1,2-trifluoroethane has been experimentally determined and compared to that of other fluorinated halogen ethanes, including 1,2-dibromotetrafluoroethane [1]. This data is essential for applications involving phase change, such as in refrigeration or as a heat transfer fluid.

Thermodynamics Chemical Physics Process Engineering

Anesthetic Potency of Isohalothane Compared to Halothane in a Rat Model

In a direct comparative study, the anesthetic potency of 1-bromo-2-chloro-1,1,2-trifluoroethane (isohalothane) was found to be significantly lower than that of its structural isomer, halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) [1]. This demonstrates that the position of halogen substitution on the ethane backbone is a critical determinant of biological activity.

Pharmacology Toxicology Anesthesiology

Photo-Induced Bond Cleavage Specificity of Isohalothane vs. General CFC Reactivity

Unlike many other halogenated ethanes which may undergo non-specific bond cleavage upon photolysis, 1-bromo-2-chloro-1,1,2-trifluoroethane exhibits a highly preferential rupture of the C-Cl bond when photoexcited via the n(Cl)(C-Cl) transition [1]. This provides a unique and predictable photochemical reaction pathway that is not observed in symmetric analogs like halothane.

Photochemistry Atmospheric Chemistry Reaction Mechanisms

Acute Inhalation Toxicity and Safety Profile of Isohalothane Compared to Halothane

The acute inhalation toxicity of 1-bromo-2-chloro-1,1,2-trifluoroethane has been quantified, with a reported lethal concentration low (LCLo) of 35,000 ppm for a 17-minute exposure in mice [1]. This is a key differentiator from halothane, which has a much higher LCLo in mice (approximately 50,000 ppm/10M), indicating a different safety profile [1][2]. Furthermore, the compound is identified as an irritant (Xi) and poses a risk to the ozone layer (R59) [1].

Toxicology Occupational Safety Risk Assessment

Environmental and Regulatory Classification of Isohalothane Relative to Halothane

1-Bromo-2-chloro-1,1,2-trifluoroethane is subject to specific regulatory scrutiny that differs from its isomer, halothane. It is listed on the EPA's Toxic Substances Control Act (TSCA) Inventory and is tracked under multiple EPA programs, including the 2024 CDR TSCA Inv Active list [1][2]. Importantly, it is classified as dangerous for the ozone layer (R59) [3]. This contrasts with halothane, which is not similarly listed as an ozone-depleting substance, making isohalothane a more environmentally problematic alternative despite its structural similarity.

Environmental Science Regulatory Affairs Compliance

1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3): Optimal Research and Industrial Application Scenarios


Calorimetric and Vapor-Liquid Equilibrium (VLE) Reference Standard

Given its well-characterized thermodynamic properties, including a precisely measured standard heat of vaporization (~31.3 kJ/mol) and its inclusion in studies of binary mixture equilibria, 1-bromo-2-chloro-1,1,2-trifluoroethane serves as a reliable reference compound for calibrating calorimeters and validating predictive models for phase behavior [1][2]. Its distinct density (1.864 g/cm³) and boiling point (50-55°C) further aid in experimental verification.

Structure-Activity Relationship (SAR) Studies for Halogenated Anesthetics

This compound is the ideal negative control or comparative agent for studying the anesthetic mechanism of halothane. Its 50% lower potency in animal models and its distinct metabolic and toxicological profile allow researchers to dissect the molecular features responsible for anesthetic efficacy versus toxicity [1]. Procurement of isohalothane is essential for any study seeking to understand the specific contribution of halogen substitution patterns to pharmacodynamics.

Photochemical Mechanistic Probes for Bond-Selective Cleavage

The highly preferential rupture of the C-Cl bond upon photoexcitation makes 1-bromo-2-chloro-1,1,2-trifluoroethane a specialized tool for investigating wavelength-dependent bond dissociation dynamics and for developing light-driven synthetic methodologies that require site-specific halogen abstraction [1].

Environmental Fate and Regulatory Compliance Studies

As a listed ozone-depleting substance (R59) under TSCA, this compound is a critical reference material for environmental monitoring, atmospheric chemistry research, and for developing analytical methods to detect and quantify halogenated pollutants in the environment [1][2]. Its procurement is necessary for labs involved in regulatory compliance testing and environmental impact assessment of halogenated volatile organic compounds.

Technical Documentation Hub

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